Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is a derivative of thiazolidine, a heterocyclic compound containing both sulfur and nitrogen atoms. The Fmoc group, or 9-fluorenylmethoxycarbonyl, is commonly used as a protecting group in peptide synthesis due to its stability and ease of removal under basic conditions. This compound is particularly valuable in the field of peptide synthesis, where it serves as a building block for the construction of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting cysteine or its derivatives with an aldehyde or ketone under acidic conditions to form the thiazolidine ring.
Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the thiazolidine derivative with Fmoc chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Thiazolidine Derivatives: Using large reactors to ensure uniform reaction conditions.
Fmoc Protection: Large-scale introduction of the Fmoc group using automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the Fmoc moiety can be reduced to form alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Piperidine or other secondary amines are used to remove the Fmoc group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Deprotected thiazolidine derivatives.
Scientific Research Applications
Chemistry
Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is widely used in peptide synthesis as a building block. Its stability and ease of removal make it ideal for constructing complex peptides.
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays.
Medicine
The compound is used in the development of peptide-based drugs. Its ability to form stable peptides makes it valuable in drug design and development.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides for pharmaceuticals and research purposes.
Mechanism of Action
The mechanism of action of Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the thiazolidine derivative during the synthesis process. It is removed under basic conditions, allowing the amino group to participate in further reactions. The thiazolidine ring provides stability and rigidity to the peptide structure, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Proline: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Cysteine: Similar in structure but contains a thiol group instead of a thiazolidine ring.
Fmoc-Serine: Contains a hydroxyl group instead of a thiazolidine ring.
Uniqueness
Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the thiazolidine ring, which imparts additional stability and rigidity to the peptide structure. This makes it particularly useful in the synthesis of peptides that require a stable and rigid backbone.
Properties
IUPAC Name |
(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-21(2)22(18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFXVBZXMLAMDX-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.